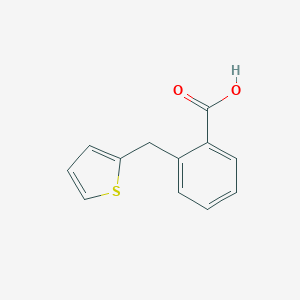

2-Thiophen-2-ylmethyl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADQOOYORSPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311316 | |

| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62636-87-7 | |

| Record name | NSC241141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Thiophen-2-ylmethyl-benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-Thiophen-2-ylmethyl-benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and materials science. The document details a robust, field-proven synthetic methodology, outlines a complete analytical workflow for structural confirmation and purity assessment, and explains the scientific rationale behind the procedural choices. This guide is structured to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction and Significance

This compound (Molecular Formula: C₁₂H₁₀O₂S, Molecular Weight: 218.28 g/mol ) is a bifunctional organic molecule that incorporates two key pharmacophores: a benzoic acid moiety and a thiophene ring linked by a methylene bridge.[1][2] The thiophene ring, an isostere of benzene, is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals where it often enhances biological activity and modulates physicochemical properties.[3] Similarly, the benzoic acid group provides a handle for salt formation, prodrug strategies, and critical hydrogen bonding interactions with biological targets. The unique spatial arrangement of these two motifs in this compound makes it a valuable building block for creating complex molecular architectures with potential applications in drug development and organic electronics.[3][4][5]

Proposed Synthesis Methodology: A Rationale-Driven Approach

While multiple synthetic routes can be envisioned, a highly efficient and reliable method for constructing the C-C bond between the aromatic rings is the Kumada cross-coupling reaction.[6][7] This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between a Grignard reagent and an organic halide.[8] The proposed synthesis leverages this powerful transformation, offering high yields and good functional group tolerance.

The overall synthetic strategy involves three key stages:

-

Grignard Reagent Formation: Preparation of an organomagnesium intermediate from an appropriate 2-halobenzoate ester.

-

Kumada Cross-Coupling: The catalyzed reaction between the Grignard reagent and 2-(halomethyl)thiophene.

-

Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

Diagram of Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Methyl 2-bromobenzoate (99%)

-

Magnesium turnings (99.8%)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Iodine crystal (catalytic amount)

-

2-(chloromethyl)thiophene (98%)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 3M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

-

Grignard Reagent Preparation (Self-Validating System):

-

All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The high reactivity of Grignard reagents necessitates the strict exclusion of atmospheric moisture.[9]

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

-

Add a single crystal of iodine. The iodine serves to activate the magnesium surface by etching away the passivating magnesium oxide layer.[9]

-

In a separate, dry dropping funnel, prepare a solution of methyl 2-bromobenzoate (1.0 equiv.) in anhydrous THF.

-

Add a small portion (~10%) of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and spontaneous refluxing of the THF solvent.[10]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway exothermic reaction.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent, which should be used immediately.

-

-

Kumada Cross-Coupling Reaction:

-

In a separate 500 mL flask under a nitrogen atmosphere, dissolve 2-(chloromethyl)thiophene (1.1 equiv.) and the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv.), in anhydrous THF. The choice of a palladium catalyst with bulky phosphine ligands like dppf is crucial for facilitating the catalytic cycle and preventing side reactions.[11]

-

Cool this solution in an ice bath.

-

Slowly transfer the freshly prepared Grignard reagent to the solution of the thiophene derivative via a cannula. This exothermic transmetalation step is performed at a low temperature to maintain control over the reaction.[6]

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by slowly adding saturated ammonium chloride solution.

-

-

Saponification and Purification:

-

Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(thiophen-2-ylmethyl)benzoate, typically as an oil.

-

Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of NaOH (3.0 equiv.).

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.

-

Cool the mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 3M HCl. The target carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Characterization and Data Analysis

A full characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data

| Property | Expected Observation |

| Appearance | Off-white to pale yellow solid. |

| Molecular Formula | C₁₂H₁₀O₂S[1] |

| Molecular Weight | 218.28 g/mol [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), δ 7.2-7.8 (m, 4H, Ar-H of benzoic), δ ~7.3 (dd, 1H, thiophene H5), δ ~6.9 (dd, 1H, thiophene H4), δ ~6.9 (d, 1H, thiophene H3), δ ~4.2 (s, 2H, -CH₂-). The broad singlet for the carboxylic proton is characteristic.[12] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (-COOH), δ ~142 (thiophene C2), δ ~140 (benzoic C1), δ ~132 (benzoic C2), δ ~125-131 (aromatic CHs), δ ~35 (-CH₂-). |

| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1700-1680 (strong, C=O stretch), ~1600 & ~1450 (C=C aromatic stretch), ~1320-1210 (C-O stretch), ~700 (C-S stretch). The broadness of the O-H band is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[5][13][14] |

| Mass Spec. (EI) | Expected m/z: 218 [M]⁺, with significant fragments at m/z 173 [M-COOH]⁺ and m/z 97 [C₄H₄S-CH₂]⁺. Analysis by high-resolution mass spectrometry (HRMS) would confirm the elemental composition.[15] |

Diagram of Proposed Kumada Coupling Mechanism

Caption: Catalytic cycle of the Kumada cross-coupling reaction.[6][8]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the successful synthesis and rigorous characterization of this compound. The proposed Kumada coupling strategy is robust and scalable, while the outlined analytical procedures ensure the unambiguous confirmation of the final product's structure and purity. This document is intended to empower researchers by providing not just a protocol, but a deeper understanding of the critical parameters that govern the success of the synthesis.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Wikipedia. (2023). Kumada coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

- Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters.

- University of Colorado Boulder. (n.d.). Grignard Reaction.

-

Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Organic Chemistry Portal. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]

- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.

- University of Central Arkansas. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(thiophene-2-amido)benzoic acid (C12H9NO3S). Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Thiophene-2-amido)benzoic acid. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

PubChem. (n.d.). Thiophen-2-yl benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. Retrieved from [Link]

-

PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 46496-80-4: 2-(thiophen-2-ylcarbonyl)benzoic acid [cymitquimica.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and weight of 2-Thiophen-2-ylmethyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Synthetic Intermediate

In the vast field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. Thiophene-containing molecules, in particular, are recognized as "privileged pharmacophores" due to their versatile biological activities.[1] This guide focuses on a specific, yet less-documented member of this family: 2-(Thiophen-2-ylmethyl)benzoic acid . While this compound is commercially available for research purposes, detailed public-domain literature on its specific synthesis and biological applications is sparse.[2][3]

This document, therefore, adopts a dual approach. Firstly, it consolidates all verifiable physicochemical data for the target molecule. Secondly, it leverages established principles of organic synthesis and spectroscopic analysis, drawing parallels from closely related analogues, to provide a robust, predictive, and scientifically grounded guide. This approach is designed to empower researchers with the foundational knowledge required to confidently handle, characterize, and strategically deploy this molecule in their research and development pipelines.

Core Molecular Identity and Physicochemical Properties

2-(Thiophen-2-ylmethyl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted at the ortho-position with a thiophen-2-ylmethyl group. This unique structural arrangement combines the planarity and electronic properties of two distinct aromatic systems—a phenyl ring and a thiophene ring—linked by a methylene bridge.

Molecular Structure

The structural formula of 2-(Thiophen-2-ylmethyl)benzoic acid is C₁₂H₁₀O₂S.[2] The molecule's architecture is visualized below.

Caption: 2D Structure of 2-(Thiophen-2-ylmethyl)benzoic acid.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 62636-87-7 | [2] |

| Molecular Formula | C₁₂H₁₀O₂S | [2] |

| Molecular Weight | 218.28 g/mol | [2] |

| Appearance | White to off-white crystalline powder (predicted) | - |

| Solubility | Soluble in organic solvents like Chloroform, Methanol, Acetone (predicted) | [4] |

Synthesis and Reaction Chemistry

While a specific, peer-reviewed synthesis protocol for 2-(Thiophen-2-ylmethyl)benzoic acid (CAS 62636-87-7) is not detailed in the available literature, a logical and robust synthetic strategy can be proposed based on established organometallic cross-coupling reactions. The most plausible approach involves the coupling of a benzoic acid derivative with a thiophene-containing fragment.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance. A hypothetical, yet chemically sound, protocol is outlined below.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling and hydrolysis workflow.

Step-by-Step Protocol (Hypothetical):

-

Protection & Activation: The carboxylic acid of 2-bromobenzoic acid is first protected, commonly as a methyl or ethyl ester, to prevent side reactions. This yields a stable starting material like Methyl 2-bromobenzoate.

-

Cross-Coupling: The protected benzoate is reacted with an organometallic derivative of 2-methylthiophene, such as (thiophen-2-ylmethyl)zinc bromide (in a Negishi coupling) or thiophen-2-ylmethylboronic acid (in a Suzuki coupling). The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a suitable base and solvent system.

-

Saponification (Deprotection): The resulting ester intermediate, Methyl 2-(thiophen-2-ylmethyl)benzoate, is then hydrolyzed. This is typically achieved by heating with a strong base like sodium hydroxide or lithium hydroxide in an aqueous or alcoholic solvent.[5]

-

Purification: Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate, causing the final product, 2-(Thiophen-2-ylmethyl)benzoic acid, to precipitate. The solid can then be collected by filtration and purified by recrystallization.

Causality and Trustworthiness: This proposed pathway is considered robust because each step represents a high-yielding and well-documented transformation in organic chemistry. The use of an ester protecting group is a standard and self-validating strategy to ensure the carboxylic acid moiety does not interfere with the palladium-catalyzed coupling step.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is critical. While experimental spectra for this specific molecule are not publicly available, we can predict its spectral features with high confidence based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 12.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~7.9 - 8.1 | doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.1 - 7.5 | multiplet | 4H | Ar-H | Overlapping signals from the remaining three protons on the benzoic acid ring and the proton at position 5 of the thiophene ring. |

| ~6.8 - 7.0 | multiplet | 2H | Ar-H | Protons at positions 3 and 4 of the thiophene ring. |

| ~4.2 - 4.4 | singlet | 2H | -CH₂- | Methylene bridge protons, appearing as a singlet as they are not adjacent to other protons. |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C=O | Carbonyl carbon of the carboxylic acid. |

| ~142 - 145 | Ar-C | Quaternary carbon of the thiophene ring attached to the methylene bridge. |

| ~135 - 140 | Ar-C | Quaternary carbon of the benzoic acid ring attached to the methylene bridge. |

| ~123 - 133 | Ar-CH | Aromatic carbons from both the benzoic acid and thiophene rings. |

| ~35 - 40 | -CH₂- | Methylene bridge carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~3100 | C-H stretch | Aromatic C-H (Thiophene & Benzene) |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| 1450 - 1600 | C=C stretch | Aromatic Ring (Thiophene & Benzene) |

| 1210 - 1320 | C-O stretch | Carboxylic Acid (-COOH) |

Rationale: The most characteristic signal will be the very broad O-H stretch of the carboxylic acid dimer, a hallmark feature that confirms the presence of this group.[6] The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ provides further validation.[6] Aromatic C-H and C=C stretching vibrations will confirm the presence of the two ring systems.[7]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 218.04 (for C₁₂H₁₀O₂S)

-

Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z = 173. Another likely fragmentation is the cleavage of the bond between the methylene bridge and the benzoic acid ring, leading to a thiophen-2-ylmethyl cation (C₅H₅S⁺) at m/z = 97.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, meaning it has similar steric and electronic properties, allowing it to interact with biological targets in a comparable manner while potentially offering improved metabolic stability or solubility.[1] Thiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]

While specific biological data for 2-(Thiophen-2-ylmethyl)benzoic acid is not widely reported, its structure suggests it could serve as a valuable lead compound or intermediate for several therapeutic areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The combination of a benzoic acid moiety with a thiophene ring, a known pharmacophore in anti-inflammatory compounds, makes this molecule a candidate for investigation as an inhibitor of enzymes like cyclooxygenase (COX).[4]

-

Building Block for Heterocyclic Synthesis: The carboxylic acid group is a versatile chemical handle. It can be readily converted into esters, amides, or other functional groups, making this molecule an excellent starting point for the synthesis of more complex, polycyclic drug candidates.

-

Antimicrobial Research: The thiophene nucleus is present in several antimicrobial agents. This compound could be used as a scaffold to develop new classes of antibacterial or antifungal drugs.[9]

Conclusion and Future Outlook

2-(Thiophen-2-ylmethyl)benzoic acid represents a molecule of significant potential, situated at the intersection of two important pharmacophores. While detailed experimental data remains limited in the public domain, this guide provides a comprehensive framework based on fundamental chemical principles and predictive analysis. The proposed synthetic routes are robust and the predicted spectral data offer a clear roadmap for structural verification. For researchers in drug discovery, this molecule serves as an intriguing and versatile building block, holding promise for the development of novel therapeutics, particularly in the realm of anti-inflammatory and antimicrobial agents. Further investigation into its synthesis, characterization, and biological activity is highly warranted.

References

-

Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). In ResearchGate. Retrieved January 21, 2026, from [Link]

-

Amadis Chemical. (n.d.). 2-(Thiophen-2-ylmethyl)benzoic acid, CasNo.62636-87-7. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophen-2-yl benzoate. PubChem. Retrieved January 21, 2026, from [Link]

- El-Gendy, M. A., & El-Eman, A. A. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)

-

Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 488. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 21-50. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

PubChemLite. (n.d.). 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. Retrieved January 21, 2026, from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved January 21, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). In J-STAGE. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(thiophen-2-yl)benzoic acid. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 21, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). Pharmaceuticals, 15(11), 1398. [Link]

- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 21, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 62636-87-7 2-Thiophen-2-ylmethyl-benzoic acid AKSci 6958AE [aksci.com]

- 4. Buy 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid [smolecule.com]

- 5. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Thiophen-2-ylmethyl-benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features, substantiated by data from analogous compounds, alongside robust experimental protocols for data acquisition. This approach ensures a technically accurate and field-relevant resource for the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a bifunctional organic molecule incorporating a thiophene ring, a common pharmacophore, and a benzoic acid moiety, a versatile synthetic handle. The precise characterization of its molecular structure is paramount for its application in drug design and materials science. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural determination and purity assessment of such compounds. This guide presents a detailed analysis of the predicted spectroscopic data for this compound, providing a foundational understanding of its unique spectral signature.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental spectra in public databases, the following analysis is based on predicted data, correlated with known chemical shift ranges for similar structural motifs.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals distinct signals for each proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (COOH) | ~12.0 - 13.0 | Broad Singlet | 1H |

| H3, H4, H5, H6 | ~7.2 - 8.1 | Multiplet | 4H |

| H10, H11, H12 | ~6.9 - 7.4 | Multiplet | 3H |

| H8 (CH₂) | ~4.3 | Singlet | 2H |

Interpretation:

-

Carboxylic Acid Proton (H-COOH): A highly deshielded, broad singlet is expected in the 12.0-13.0 ppm region, which is characteristic of a carboxylic acid proton due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group.

-

Benzoic Acid Protons (H3, H4, H5, H6): The four protons on the benzoic acid ring are expected to resonate as a complex multiplet between 7.2 and 8.1 ppm. The ortho-substitution pattern leads to overlapping signals. The proton ortho to the carboxylic acid (H6) is expected to be the most downfield of this group due to the deshielding effect of the carbonyl.[2]

-

Thiophene Protons (H10, H11, H12): The three protons on the thiophene ring will appear as a multiplet in the aromatic region, typically between 6.9 and 7.4 ppm. The chemical shifts are influenced by the electron-rich nature of the thiophene ring.[3]

-

Methylene Protons (H8): The two protons of the methylene bridge are expected to appear as a singlet around 4.3 ppm. Their chemical shift is influenced by the adjacent aromatic rings.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (COOH) | ~168 |

| C1, C2 | ~138 - 142 |

| C9 | ~140 |

| C3, C4, C5, C6 | ~125 - 132 |

| C10, C11, C12 | ~124 - 127 |

| C8 (CH₂) | ~35 |

Interpretation:

-

Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is the most deshielded, with a predicted chemical shift around 168 ppm.[1]

-

Quaternary Carbons (C1, C2, C9): The quaternary carbons of the benzoic acid ring (C1 and C2) and the thiophene ring (C9) are expected to have chemical shifts in the range of 138-142 ppm.

-

Aromatic CH Carbons (C3-C6, C10-C12): The protonated aromatic carbons of both the benzoic acid and thiophene rings are predicted to resonate in the 124-132 ppm region.

-

Methylene Carbon (C8): The aliphatic methylene carbon is the most shielded, with an expected chemical shift of approximately 35 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids to ensure dissolution and to observe the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and apply baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the methylene bridge.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2960-2850 | Weak | C-H stretch | Aliphatic (CH₂) |

| 1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium to Weak | C=C stretch | Aromatic Rings |

| 1440-1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

| ~750 | Strong | C-H bend (out-of-plane) | ortho-disubstituted aromatic |

| ~700 | Strong | C-S stretch | Thiophene |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band is predicted in the 3300-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected as medium intensity bands between 3100 and 3000 cm⁻¹. Weaker aliphatic C-H stretching bands from the methylene group should appear between 2960 and 2850 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a carboxylic acid.[5]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzoic acid and thiophene rings.

-

Carboxylic Acid Bends and Stretches: A medium intensity in-plane O-H bend is expected around 1440-1395 cm⁻¹, and a strong C-O stretching vibration should be observed between 1320 and 1210 cm⁻¹.

-

Out-of-Plane Bends and C-S Stretch: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending of the ortho-disubstituted benzene ring. The C-S stretching vibration of the thiophene ring is expected to appear around 700 cm⁻¹.[6][7]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using the ATR technique.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare them with the predicted values.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 218, corresponding to the molecular weight of the compound (C₁₂H₁₀O₂S).

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a Hydroxyl Radical (-OH): A peak at m/z = 201 is expected, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of a Carboxyl Radical (-COOH): A peak at m/z = 173 would result from the loss of the entire carboxyl group.

-

Benzylic Cleavage: The most significant fragmentation is likely to be the cleavage of the benzylic C-C bond, leading to the formation of the resonance-stabilized thiophen-2-ylmethyl cation at m/z = 97 . This is expected to be the base peak.[8]

-

Tropylium-like Ion: Rearrangement of the benzyl-type fragment could lead to a tropylium-like ion, which is commonly observed for benzyl-substituted aromatic compounds, giving a peak at m/z = 91 .[9]

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways.

-

Conclusion

This technical guide provides a detailed and comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By integrating high-quality predicted spectra with established principles of spectroscopic interpretation and data from analogous compounds, this document serves as a valuable resource for the structural characterization of this molecule. The included experimental protocols offer practical guidance for researchers seeking to acquire and analyze their own spectroscopic data. This guide underscores the power of a combined spectroscopic approach for the unambiguous elucidation of molecular structures in the fields of chemical research and drug development.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]

-

APPENDIX 2 - MIT. (n.d.). Retrieved from [Link]

- Nummert, V., Mäemets, V., Piirsalu, M., Vahur, S., & Koppel, I. A. (2007). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids.

-

Nummert, V., Mäemets, V., Piirsalu, M., Vahur, S., & Koppel, I. A. (2007). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. Retrieved from [Link]

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2015). IOSR Journal of Applied Physics, 7(5), 06-14.

-

Mass Spectrometry: Aromatic Compound Fragmentation. (2026, January 21). JoVE. Retrieved from [Link]

- Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. (2014). Journal of the American Society for Mass Spectrometry, 25(9), 1662-1669.

-

Thiophene (C4H4S). (n.d.). VPL. Retrieved from [Link]

-

Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. (2010). R Discovery. Retrieved from [Link]

- The Main Fragmentation Reactions of Organic Compounds. (n.d.). In Mass Spectrometry (pp. 247-300).

-

Intramolecular electrophilic aromatic substitution in gas-phase fragmentation of protonated N-benzylbenzaldimines. (2014). PubMed. Retrieved from [Link]

-

NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. Retrieved from [Link]

- An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde. (2025). BenchChem.

- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid. (2025). BenchChem.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega, 2(9), 5897-5905.

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate. Retrieved from [Link]

-

1 H solution NMR spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]

-

GCMS Section 6.9.5. (2008). Whitman People. Retrieved from [Link]

-

Infrared Spectra and Molecular Configuration of Benzoic Acid. (1960). CORE. Retrieved from [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

IB Chemistry - Benzene ring, benzoic acid structure and IR spectrum explained! (2021, June 14). YouTube. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

What is the IR spectrum of benzoic acid? How is it determined? (2016, March 28). Quora. Retrieved from [Link]

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]

-

2-[(METHYLTHIO)-THIOCARBONYLAMINO]-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Benzoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (2020). DASH (Harvard). Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (2009). RACO. Retrieved from [Link]

-

Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl). (n.d.). ResearchGate. Retrieved from [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (2016). ResearchGate. Retrieved from [Link]

-

Thiophen-2-yl benzoate. (n.d.). PubChem. Retrieved from [Link]

-

Thiophene, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 9. GCMS Section 6.9.5 [people.whitman.edu]

- 10. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Thiophen-2-ylmethyl-benzoic acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and ultimate bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Thiophen-2-ylmethyl-benzoic acid (CAS: 62636-87-7, MF: C₁₂H₁₀O₂S, MW: 218.28).[3] Given the absence of extensive published solubility data for this specific molecule, this document serves as a predictive framework and a practical guide to its experimental determination. We will dissect the molecule's structural components to forecast its behavior in various solvent systems, detail robust protocols for both qualitative and quantitative solubility assessment, and discuss the critical influencing factors such as pH and temperature.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is fundamentally governed by the interplay of its intermolecular forces with those of the solvent.[4] The principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity.[4] An analysis of the structure of this compound reveals an amphiphilic nature, possessing both polar, hydrophilic regions and nonpolar, lipophilic regions.

Caption: Molecular structure and key functional groups of this compound.

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like water, ethanol, and methanol.[5][6] Crucially, its acidic nature means its aqueous solubility is highly dependent on pH.[7][8]

-

Thiophene Ring: This sulfur-containing aromatic heterocycle contributes moderate polarity and can participate in π-π stacking interactions.[9]

-

Benzyl Moiety: The benzene ring attached to the methylene bridge is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents like toluene or hexane.

The Critical Role of pH

For a carboxylic acid, pH is arguably the most significant factor influencing aqueous solubility. The equilibrium between the un-ionized (protonated) and ionized (deprotonated) forms dictates its solubility profile.

-

Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). This form is neutral, less polar, and thus exhibits significantly lower solubility in water.[10]

-

High pH (Basic Conditions): In the presence of a base (e.g., NaOH, NaHCO₃), the acidic proton is removed, forming the highly polar and water-soluble carboxylate salt (-COO⁻ Na⁺).[6][8]

This pH-dependent behavior is a cornerstone of its purification and formulation. For instance, the compound can be dissolved in an aqueous base and then precipitated by adding acid.[11]

Thermodynamics of Dissolution

The process of dissolving a solid solute in a liquid solvent is governed by thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_soln), which is a function of enthalpy (ΔH_soln) and entropy (ΔS_soln).[4][12]

-

Enthalpy of Solution (ΔH_soln): This represents the heat absorbed or released during dissolution. For most solid organic compounds, the process is endothermic (ΔH_soln > 0), meaning energy is required to break the crystal lattice bonds.[13][14]

-

Effect of Temperature: According to the van 't Hoff equation, for an endothermic dissolution process, increasing the temperature will increase the solubility.[12] This principle is fundamental to purification by recrystallization.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately quantify the solubility of this compound. This involves both a preliminary qualitative assessment and a precise quantitative measurement.

Qualitative Solubility Classification

A simple series of tests can quickly classify the compound's solubility and confirm the nature of its functional groups.[15][16] This follows a standard flowchart used in organic analysis.[17]

Caption: Flowchart for qualitative solubility analysis.

Protocol for Qualitative Solubility Testing: [15][17]

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds. Observe if the solid dissolves. If soluble, test the solution's pH with litmus paper. An acidic result would classify it as Class Sa.

-

Base Solubility: If insoluble in water, add 25 mg of the compound to 0.75 mL of 5% NaOH solution. Solubility indicates an acidic compound.

-

Bicarbonate Solubility: To differentiate between a strong and weak acid, test solubility in 0.75 mL of 5% NaHCO₃. Carboxylic acids are typically strong enough to dissolve in sodium bicarbonate (Class As).[16]

-

Acid Solubility: If insoluble in water and base, test solubility in 5% HCl to check for basic functional groups (unlikely for this structure).

-

Concentrated Acid: If insoluble in the above, test solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of neutral atoms with lone pairs (like oxygen and sulfur) or aromatic rings that can be protonated (Class N).

Quantitative Determination: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the equilibrium (or shake-flask) method.[13] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Caption: Workflow for the quantitative shake-flask solubility method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).[13]

-

Phase Separation: Remove the vials and allow them to stand at the same constant temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter (e.g., 0.45 µm, solvent-compatible) or centrifuge the vial and sample from the top layer.[18]

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity.[1][19] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid) is a common starting point. A calibration curve must be prepared using standard solutions of known concentrations.[18]

-

UV-Vis Spectrophotometry: If the compound has a distinct UV chromophore and the solvent does not interfere, this can be a rapid method.[20] A wavelength of maximum absorbance (λ_max) should be determined, and a standard curve must be generated to relate absorbance to concentration (Beer's Law).

Data Summary and Solvent Selection

The results of quantitative solubility studies should be compiled into a clear, comparative format.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

|---|---|---|---|---|

| Water (pH 7.0) | Polar Protic | 25 | HPLC | |

| 0.1 M HCl (pH ~1) | Aqueous Acidic | 25 | HPLC | |

| 0.1 M NaOH (pH ~13) | Aqueous Basic | 25 | HPLC | |

| Methanol | Polar Protic | 25 | HPLC | |

| Ethanol | Polar Protic | 25 | HPLC | |

| Acetone | Polar Aprotic | 25 | HPLC | |

| Acetonitrile | Polar Aprotic | 25 | HPLC | |

| Ethyl Acetate | Moderately Polar | 25 | HPLC | |

| Dichloromethane | Nonpolar | 25 | HPLC |

| Toluene | Nonpolar | 25 | | HPLC |

Guide to Solvent Selection for Recrystallization

An ideal solvent for purification via recrystallization should dissolve the compound completely at an elevated temperature but poorly at a low temperature.[5][21] Based on the predicted structure:

-

Good Candidates: Alcohols (ethanol, methanol) or mixtures like ethanol/water are often good choices for carboxylic acids.[5][22]

-

Procedure: Dissolve the compound in a minimal amount of boiling solvent. If the solution is colored, activated carbon can be added. Hot filter the solution to remove insoluble impurities, then allow it to cool slowly to form pure crystals.

Conclusion

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.).

- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. - Brainly. (2023).

- Solubility - Concept - JoVE. (2020).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021).

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility. (n.d.).

- Solubility - Wikipedia. (n.d.).

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Principles of Solubility - ResearchGate. (n.d.).

- How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012).

- Experiment 2 # Solubility 13 - Bellevue College. (n.d.).

- Solvent design for crystallization of carboxylic acids - ResearchGate. (2025).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- CAS 46496-80-4: 2-(thiophen-2-ylcarbonyl)benzoic acid - CymitQuimica. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. (2025).

- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).

- Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026).

- This compound | CAS 62636-87-7 | SCBT. (n.d.).

- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar. (2019).

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Video: Solubility - Concept [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. CAS 46496-80-4: 2-(thiophen-2-ylcarbonyl)benzoic acid [cymitquimica.com]

- 10. reddit.com [reddit.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Solubility [chem.fsu.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. Reagents & Solvents [chem.rochester.edu]

- 22. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 2-Thiophen-2-ylmethyl-benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Thiophen-2-ylmethyl-benzoic acid, a heterocyclic aromatic carboxylic acid. While the specific historical discovery of this compound is not extensively documented in publicly accessible records, its structural components, a thiophene ring linked by a methylene bridge to a benzoic acid moiety, place it within a class of compounds of significant interest to medicinal and materials science research. This guide will cover its fundamental physicochemical properties, plausible synthetic routes based on established organic chemistry principles, detailed analytical characterization, and explore its potential biological activities and applications based on the known pharmacology of related thiophene and benzoic acid derivatives.

Introduction

This compound (CAS No. 62636-87-7) is an organic compound featuring a versatile scaffold that combines the structural features of both thiophene and benzoic acid.[1] Thiophene and its derivatives are known to be important pharmacophores in a variety of clinically used drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, benzoic acid derivatives are prevalent in pharmaceutical and industrial applications. The unique combination of these two moieties in this compound suggests a potential for novel chemical and biological properties. This guide aims to consolidate the available information and provide a foundational understanding of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are not widely published, these values are based on available information and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62636-87-7 | [1] |

| Molecular Formula | C₁₂H₁₀O₂S | [1] |

| Molecular Weight | 218.28 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low. | [2] |

| pKa | Estimated to be around 4-5 (carboxylic acid) | General knowledge of benzoic acids |

Plausible Synthetic Routes

Proposed Synthesis Workflow: Alkylation of a Benzoate Precursor

A robust synthetic approach would involve the esterification of a 2-halomethyl benzoic acid, followed by a nucleophilic substitution with a thiophene-based nucleophile, and subsequent hydrolysis of the ester to yield the final carboxylic acid. A more direct route could be the alkylation of a benzene-derived nucleophile with 2-(chloromethyl)thiophene.

Experimental Protocol: Synthesis via Alkylation of a Phenyl Grignard Reagent

This protocol describes a plausible multi-step synthesis starting from 2-bromobenzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

-

In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq) in methanol (10-20 eq).

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product, methyl 2-bromobenzoate, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Grignard Formation and Alkylation

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl 2-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of 2-(chloromethyl)thiophene (1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(thiophen-2-ylmethyl)benzoate.

-

To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of methanol and water.

-

Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford this compound.

Caption: Plausible multi-step synthesis of this compound.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and benzene rings, a singlet for the methylene bridge protons, and a broad singlet for the carboxylic acid proton. The aromatic region will likely display complex splitting patterns due to the ortho-substitution on the benzoic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons of both rings. The chemical shifts of the aromatic carbons will be influenced by the substitution pattern.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretches of the aromatic rings, and C-S stretching vibrations from the thiophene ring.[4]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the carboxyl group and fragmentation of the thiophene and benzene rings.

Potential Biological Activities and Applications

While specific biological studies on this compound are not widely reported, the known pharmacological profiles of its constituent moieties provide a basis for predicting its potential activities.

Anti-inflammatory Potential

Many thiophene-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5] The benzoic acid moiety is also a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that this compound could possess anti-inflammatory activity. Further investigation into its ability to inhibit inflammatory pathways is warranted.

Caption: Hypothesized anti-inflammatory mechanism of action.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7] The sulfur atom in the thiophene ring is often crucial for its biological effects. The combination with a benzoic acid group could lead to compounds with a unique spectrum of antimicrobial action. Screening of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a novel antimicrobial agent.

Anticancer and Other Potential Applications

Some thiophene-containing molecules have shown promise as anticancer agents by interfering with various cellular signaling pathways.[8] Furthermore, the structural scaffold of this compound could serve as a versatile starting material for the synthesis of more complex molecules with diverse therapeutic or material science applications.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. While its historical discovery and detailed characterization are not well-documented, its structure suggests straightforward synthetic accessibility and a high probability of interesting biological activities. This technical guide provides a foundational framework for researchers interested in synthesizing, characterizing, and evaluating this compound for applications in drug discovery and materials science. Further experimental work is necessary to fully elucidate its properties and potential.

References

-

Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II. [Link]

-

Limban, C., et al. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules. [Link]

-

Farmacia. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Lookchem. UNUSUAL FRIEDEL-CRAFTS REACTION OF 2,5-DICHLORO-3-CHLOROMETHYLTHIOPHENE WITH BENZENE AND SOME ALKYLBENZENES. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. [Link]

-

PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

PubMed. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. [Link]

-

PubMed. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid. [Link]

-

PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

MIT OpenCourseWare. APPENDIX 2. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

PMC. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

ACS Publications. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

- Google Patents.

-

Chemguide. the alkylation of benzene - electrophilic substitution. [Link]

-

Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. [Link]

- Google Patents. NZ542603A - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.

-

Organic Syntheses. 2-chloromethylthiophene. [Link]

-

PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

PubChem. Thiophen-2-yl benzoate. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5-(thiophen-2-yl)benzoic acid | 1465588-54-8 | Benchchem [benchchem.com]

Methodological & Application

Protocol and Application Notes for the Decarboxylative Suzuki-Miyaura Cross-Coupling of 2-(Thiophen-2-ylmethyl)benzoic Acid

An Application Guide for Researchers

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Traditional Suzuki-Miyaura protocols typically involve the coupling of an organohalide with an organoboron reagent.[3] However, the evolution of this methodology has led to the development of innovative strategies that expand its substrate scope and improve its overall efficiency and environmental profile.

One such advancement is the decarboxylative cross-coupling, which utilizes readily available and often inexpensive carboxylic acids as arylating partners in place of aryl halides.[4] This transformation proceeds with the extrusion of carbon dioxide (CO₂), offering a powerful and convergent approach to biaryl synthesis.[5]

This application note focuses on a specific and synthetically valuable substrate: 2-(thiophen-2-ylmethyl)benzoic acid . This molecule contains two key structural features:

-

A thiophene ring , a sulfur-containing heterocycle that is a well-established pharmacophore in numerous drug candidates.

-

A benzoic acid moiety, which serves as the reactive site for the decarboxylative coupling.

The primary challenge in coupling substrates like 2-(thiophen-2-ylmethyl)benzoic acid lies in managing the potential for the sulfur atom of the thiophene ring to coordinate with and deactivate the palladium catalyst. Therefore, careful selection of the catalyst system, including the supporting ligand, is critical for achieving high yields and reaction efficiency. This guide provides a field-tested protocol that addresses these challenges, enabling the reliable synthesis of novel biaryl products.

Mechanistic Pathway and Key Experimental Considerations

The decarboxylative Suzuki-Miyaura coupling follows a catalytic cycle that differs from the classical pathway. The process is generally understood to proceed through the formation of an aryl-palladium intermediate via the extrusion of CO₂ from a palladium carboxylate complex.

The proposed catalytic cycle can be visualized as follows:

Caption: Proposed catalytic cycle for the decarboxylative Suzuki-Miyaura coupling.

Key Considerations for Protocol Design:

-

Catalyst and Ligand Selection: The presence of the thiophene sulfur atom necessitates a robust catalyst system. Electron-rich, bulky phosphine ligands such as SPhos or RuPhos are highly recommended. These ligands form stable complexes with palladium, promoting the desired catalytic activity while mitigating catalyst poisoning by the sulfur heteroatom.[6] Palladium acetate (Pd(OAc)₂) is a common and effective precursor.

-

Base and Solvent System: The choice of base is critical for facilitating the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. A mixed solvent system, such as THF/water or Dioxane/water, is typically employed to ensure the solubility of both the organic substrates and the inorganic base.[6]

-

Decarboxylation Mediator: The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures. To facilitate this step under milder conditions, a co-catalyst or mediator, such as a silver(I) or copper(I) salt, is frequently used.[4][5] These agents are thought to assist in the formation of the initial metal carboxylate and promote the subsequent CO₂ extrusion.

Optimized Experimental Protocol

This protocol details the procedure for the decarboxylative coupling of 2-(thiophen-2-ylmethyl)benzoic acid with a representative partner, 4-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 2-(Thiophen-2-ylmethyl)benzoic acid | ≥98% | Commercial Source | Starting material |

| 4-Methoxyphenylboronic acid | ≥98% | Commercial Source | Coupling partner |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99% | Commercial Source | Catalyst precursor |

| SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | ≥98% | Commercial Source | Ligand |

| Silver(I) Carbonate (Ag₂CO₃) | ≥99% | Commercial Source | Co-catalyst / Oxidant |

| Potassium Carbonate (K₂CO₃) | ≥99% | Commercial Source | Base |